Ethenamine, 2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine,2-(4-pyridinyl)-(9ci), also known as 2-(4-Pyridyl)ethylamine, is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine and features an ethylamine group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)ethylamine typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Pyridyl)ethylamine can be achieved through catalytic hydrogenation of 4-cyanopyridine in the presence of ammonia. This method offers high yields and is cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
2-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as a ligand for pyridine receptors, influencing various biochemical pathways. The compound’s ethylamine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)ethylamine
- 4-(2-Aminoethyl)pyridine
- 2-(2-Pyridinyl)ethanamine
- 2-(Pyridin-4-yl)ethanamine
Uniqueness
2-(4-Pyridyl)ethylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-pyridin-4-ylethenamine |
InChI |
InChI=1S/C7H8N2/c8-4-1-7-2-5-9-6-3-7/h1-6H,8H2 |
InChI Key |
YJDNKMUZKQRGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.